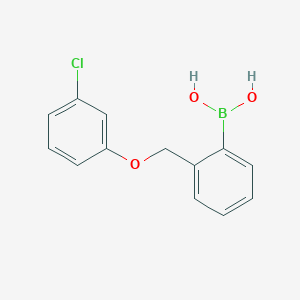
(2-((3-Chlorophenoxy)methyl)phenyl)boronic acid
Overview
Description
“(2-((3-Chlorophenoxy)methyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1256358-67-4 . It has a molecular weight of 262.5 and its linear formula is C13H12BClO3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group (a ring of six carbon atoms) attached to a boronic acid group and a chlorophenoxy group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography.
Chemical Reactions Analysis
Boronic acids, including “this compound”, are commonly used in Suzuki-Miyaura coupling reactions . This is a type of carbon-carbon bond-forming reaction that is widely used in organic chemistry .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .
Scientific Research Applications
Electrochemical Degradation Studies
- Electrochemical Water Treatment : Boron-doped diamond electrodes, including those incorporating phenylboronic acid derivatives, have been used in the electrochemical degradation of water contaminants like clofibric acid. These methods effectively degrade pollutants and are viable for wastewater treatment (Sirés et al., 2006).
Polymer Research
- Responsive Polymers : Boronic acid-functionalized copolymers, related to phenylboronic acid compounds, show responsiveness to pH and sugar concentrations. This characteristic makes them suitable for various applications, including drug delivery and sensor materials. However, the synthesis and manipulation of these polymers can be challenging (Vancoillie et al., 2016).
Chemical Synthesis and Catalysis
- Boronic Esters in Macrocyclic Chemistry : Research on boronic esters, including derivatives of phenylboronic acids, has contributed to macrocyclic chemistry. These compounds have potential applications in the development of new materials and chemical synthesis processes (Fárfan et al., 1999).
Biochemical Applications
- Binding Profile with Biological Molecules : Studies on the interaction of phenylboronic acids with biological molecules like N-acetylneuraminic acid have revealed unique binding profiles. This understanding is crucial for the development of biochemical applications, such as targeting specific cellular components (Otsuka et al., 2003).
Pharmaceutical Applications
- Potential Pharmaceutical Agents : Boronic acid compounds, including phenylboronic acids, have been explored for their potential as pharmaceutical agents. They have been used in enzyme inhibitors, cancer therapy agents, and as mimics for biological recognition processes (Yang et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Boronic acids, including “(2-((3-Chlorophenoxy)methyl)phenyl)boronic acid”, have a wide range of applications in organic chemistry, particularly in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling . As such, research into new synthesis methods, reactions, and applications of these compounds is ongoing.
Biochemical Analysis
Biochemical Properties
(2-((3-Chlorophenoxy)methyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and activation. This compound interacts with various enzymes and proteins, forming reversible covalent bonds with active site residues. For instance, it has been shown to inhibit serine proteases by forming a covalent bond with the serine residue in the active site, thereby preventing substrate binding and catalysis . Additionally, this compound can interact with other biomolecules such as glycoproteins, influencing their function and stability.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and contextFor example, it has been observed to modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This, in turn, can affect downstream signaling pathways and cellular responses. Furthermore, this compound has been reported to impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of reversible covalent bonds with active site residues of enzymes, leading to enzyme inhibition or activation . This compound can also bind to other biomolecules, such as receptors and transporters, affecting their function and activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings, depending on factors such as stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as pH, temperature, and the presence of other reactive species . Over time, this compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have shown that this compound can have sustained effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function and overall health. At higher doses, this compound can induce toxic or adverse effects, such as cellular stress, apoptosis, and organ toxicity . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels. It is essential to carefully monitor and adjust dosages to minimize adverse effects while maximizing the compound’s therapeutic potential.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis, the citric acid cycle, and oxidative phosphorylation . By modulating enzyme activity, this compound can alter the flow of metabolites through these pathways, leading to changes in cellular energy production and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters, such as organic anion transporters, and distributed to different cellular compartments . Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific tissues or organelles. These interactions can influence the compound’s activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, such as targeting signals or post-translational modifications . For example, this compound may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may localize to the mitochondria, influencing metabolic processes and energy production.
Properties
IUPAC Name |
[2-[(3-chlorophenoxy)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-11-5-3-6-12(8-11)18-9-10-4-1-2-7-13(10)14(16)17/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSNGGUCHUTFIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC2=CC(=CC=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681346 | |
| Record name | {2-[(3-Chlorophenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-74-3 | |
| Record name | {2-[(3-Chlorophenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B1522550.png)
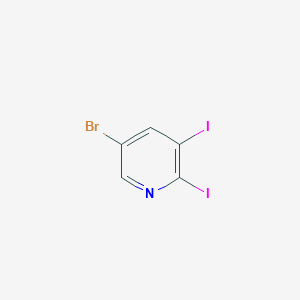
![tert-butyl N-[(1-amino-2-methylcyclohexyl)methyl]carbamate](/img/structure/B1522557.png)

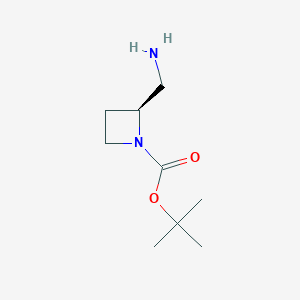
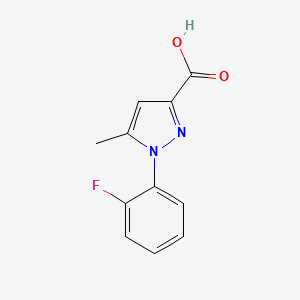



![[4-(piperazin-1-yl)phenyl]methanamine](/img/structure/B1522568.png)
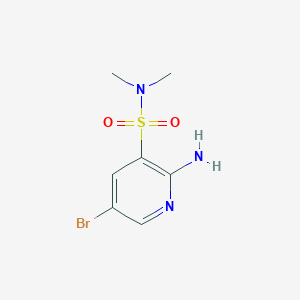
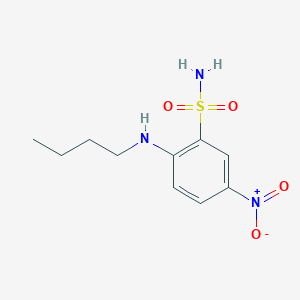
![2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline](/img/structure/B1522571.png)

